molecular formula C19H14ClN3O2S B11250401 2-(4-chlorophenoxy)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

2-(4-chlorophenoxy)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B11250401
M. Wt: 383.9 g/mol
InChI Key: HBNIJVIUCJYZFL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy group, an imidazo[2,1-b][1,3]thiazole moiety, and a phenylacetamide structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole moiety: This can be achieved through the cyclization of appropriate precursors such as thiourea and α-haloketones under acidic or basic conditions.

    Attachment of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of 4-chlorophenol with an appropriate electrophile, such as an acyl chloride or an alkyl halide.

    Coupling with phenylacetamide: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with phenylacetamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
  • 2-(4-Methoxyphenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
  • 2-(4-Bromophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Uniqueness

2-(4-Chlorophenoxy)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its fluorinated, methoxylated, or brominated analogs.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide

InChI

InChI=1S/C19H14ClN3O2S/c20-14-4-6-16(7-5-14)25-12-18(24)21-15-3-1-2-13(10-15)17-11-23-8-9-26-19(23)22-17/h1-11H,12H2,(H,21,24)

InChI Key

HBNIJVIUCJYZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CN4C=CSC4=N3

Origin of Product

United States

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